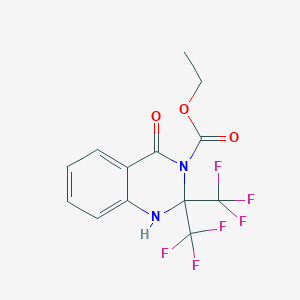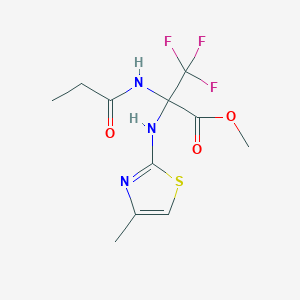
ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 2,2-bis(trifluoromethyl)aniline with ethyl oxalyl chloride, followed by cyclization and oxidation steps to form the quinazoline ring . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce this compound in bulk quantities .
化学反应分析
Types of Reactions
Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
科学研究应用
Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
4-oxo-2,2-bis(trifluoromethyl)chromane-6-carbaldehyde: Another compound with trifluoromethyl groups, used in similar applications.
2,2-bis(trifluoromethyl)aniline: A precursor in the synthesis of ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate.
Uniqueness
Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate is unique due to its specific quinazoline structure and the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties.
属性
CAS 编号 |
170029-40-0 |
|---|---|
分子式 |
C13H10F6N2O3 |
分子量 |
356.22g/mol |
IUPAC 名称 |
ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H10F6N2O3/c1-2-24-10(23)21-9(22)7-5-3-4-6-8(7)20-11(21,12(14,15)16)13(17,18)19/h3-6,20H,2H2,1H3 |
InChI 键 |
GIILDSMAVKBKOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=O)C2=CC=CC=C2NC1(C(F)(F)F)C(F)(F)F |
规范 SMILES |
CCOC(=O)N1C(=O)C2=CC=CC=C2NC1(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate](/img/structure/B396139.png)
![Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B396142.png)
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B396143.png)
![2-methoxy-N-[2,2,2-trifluoro-1-(2-phenylhydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396145.png)
![2-methyl-N-[2,2,2-trifluoro-1-(2-phenylhydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396146.png)
![3-fluoro-N-[2,2,2-trifluoro-1-(2-phenylhydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396149.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B396151.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B396152.png)
![N-[2,2,2-trifluoro-1-[2-(2-methylphenyl)hydrazino]-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B396154.png)
![3-methyl-N-[2,2,2-trifluoro-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396155.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate](/img/structure/B396156.png)
![METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE](/img/structure/B396157.png)
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide](/img/structure/B396159.png)
